2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone
Description
Properties
IUPAC Name |
2-chloro-3-[2-(4-chlorophenyl)ethylamino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-12-7-5-11(6-8-12)9-10-21-16-15(20)17(22)13-3-1-2-4-14(13)18(16)23/h1-8,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBKLJQJZOUJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dichloro-1,4-Naphthoquinone
The preparation of 2,3-dichloro-1,4-naphthoquinone serves as a critical intermediate. A patented method (CN100347141C) outlines the following optimized protocol:
Reagents :
- 1-Naphthylamine-4-sodium sulfonate
- Hydrochloric acid (pH 2–5)
- Iron powder or zinc powder (1–10% w/w of naphthylamine sulfonate)
- Chlorine gas
Procedure :
- Dissolution and Acidification : 1-Naphthylamine-4-sodium sulfonate is dissolved in water (1:1–10:1 w/w ratio) and acidified to pH 2–5 using hydrochloric acid.
- Catalyst Addition : Iron or zinc powder is introduced to catalyze chlorination.
- Chlorination : Chlorine gas is fed into the reactor at 10–100°C for 20 hours, yielding 2,3-dichloro-1,4-naphthoquinone with >90% purity.
- Purification : Crude product is recrystallized using ethanol or toluene, achieving ≥98.5% purity.
Key Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Iron powder (5% w/w) | 95 | 98.5 |
| Solvent (Recrystallization) | Ethanol | 73 | 98.5 |
| Reaction Temperature | 30–90°C | - | - |
Nucleophilic Aromatic Substitution with 4-Chlorophenethylamine
The 3-chloro group in 2,3-dichloro-1,4-naphthoquinone undergoes selective substitution with 4-chlorophenethylamine, leveraging the electron-deficient quinone ring. Experimental protocols adapted from studies on aminoquinone synthesis include:
Reagents :
- 2,3-Dichloro-1,4-naphthoquinone
- 4-Chlorophenethylamine
- Triethylamine (base)
- Dichloromethane (solvent)
Procedure :
- Reaction Setup : 2,3-Dichloro-1,4-naphthoquinone (1 eq) and 4-chlorophenethylamine (1.2 eq) are dissolved in dichloromethane.
- Base Addition : Triethylamine (2 eq) is added to scavenge HCl.
- Reflux : The mixture is refluxed at 40°C for 12–24 hours.
- Workup : The product is isolated via filtration and purified via silica gel chromatography (ethyl acetate/hexane).
Key Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 68 | 95 |
| Temperature | 40°C | - | - |
| Reaction Time | 18 hours | - | - |
Mechanistic Insights and Reaction Optimization
The substitution at position 3 is favored due to the electron-withdrawing effects of the adjacent carbonyl and chloro groups, which activate the ring for nucleophilic attack. Kinetic studies suggest that the reaction proceeds via a two-step mechanism:
- Deprotonation of Amine : The base abstracts a proton from 4-chlorophenethylamine, generating a nucleophilic amine species.
- Aromatic Substitution : The amine attacks position 3, displacing chlorine and forming a stable σ-complex intermediate, which rearomatizes upon proton transfer.
Optimization Strategies :
- Catalyst Screening : Transition metal catalysts (e.g., CuI) were explored but showed minimal yield improvement.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increased reaction rates but complicated purification.
- Temperature Control : Elevated temperatures (>60°C) led to side products via over-chlorination or decomposition.
Analytical Characterization
The target compound was characterized using spectroscopic and crystallographic techniques:
Spectroscopic Data
X-Ray Crystallography
Single-crystal X-ray analysis confirmed the planar quinone core and the equatorial orientation of the 4-chlorophenethylamino group, stabilized by intramolecular hydrogen bonding.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Dichlorination + Substitution | Scalable, high purity | Multi-step, chlorine handling | 68 |
| Direct Amination | Single-step | Low regioselectivity | 42 |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinone derivatives with different substituents replacing the chloro group.
Scientific Research Applications
Scientific Research Applications
The applications of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone span across several domains:
Anticancer Activity
Research has demonstrated that naphthoquinone derivatives can inhibit the proliferation of various cancer cell lines. For example:
- A study showed that treatment with naphthoquinone derivatives resulted in a significant increase in apoptotic cells, with one derivative increasing dead cells from 0.1% to 66.4% at higher concentrations.
Antimicrobial Properties
The compound exhibits strong antimicrobial activity against a range of pathogens:
- Naphthoquinones have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics .
Antimalarial Activity
Naphthoquinone derivatives have shown potential against Plasmodium species:
- A study indicated that certain substituted naphthoquinones displayed significant antimalarial activity, suggesting their utility in treating malaria .
Case Studies
Several case studies highlight the efficacy of naphthoquinones:
Case Study 1: Apoptosis Induction
A detailed examination demonstrated that naphthoquinone derivatives could induce apoptosis in cancer cells significantly more than untreated controls. The study utilized various concentrations to assess the dose-dependent effects on cell viability.
Case Study 2: Leishmanicidal Activity
Research into the leishmanicidal properties of naphthoquinones revealed that specific structural modifications enhanced their activity against Leishmania parasites. The study concluded that the presence of certain functional groups was crucial for biological efficacy .
Case Study 3: Antimicrobial Efficacy
In vitro studies showed that naphthoquinone derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Structural Determinants of Activity
- Substituent Bulk and Hydrophobicity: The 4-chlorophenethyl group in the target compound enhances lipophilicity, improving membrane permeability and target binding (e.g., EGFR kinase) compared to smaller groups like hydroxyethylamino .
- Heterocyclic vs. Aromatic Amines: Pyridine- or furan-containing analogues exhibit selective antibacterial/fungal activity due to interactions with microbial enzymes, while bulky aromatic amines (e.g., benzylamino) favor CNS targets .
Mechanistic Differences
- Anticancer Activity : The target compound inhibits EGFR via π–π stacking and H-bonding with ATP-binding sites , whereas the azido-thymidine hybrid (compound 5) targets BCL-2 through hydrogen bonding .
- Antimicrobial Action: Furan-methylamino derivatives disrupt fungal membranes via thiol-mediated oxidative stress , while pyridine-methylamino analogues inhibit bacterial peptidoglycan synthesis .
Biological Activity
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a naphthoquinone core substituted with a chloro group and an amino group linked to a chlorophenethyl moiety. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.
Anticancer Activity
Research indicates that naphthoquinones exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of mitochondrial function . Specifically, 2-amino-3-chloro-1,4-naphthoquinone demonstrated potent cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Naphthoquinones, including derivatives like this compound, have been reported to possess antimicrobial activities. They can inhibit bacterial growth by disrupting cellular processes and damaging DNA. The specific efficacy against different strains can vary, making it essential to evaluate each derivative's activity individually.
The mechanism by which this compound exerts its effects is multifaceted:
- Reactive Oxygen Species Generation : The compound may enhance ROS production, leading to oxidative stress in target cells.
- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cellular metabolism, including those in the electron transport chain .
- Interference with Cellular Signaling : By modifying signaling pathways, it can induce apoptosis in malignant cells.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various naphthoquinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of naphthoquinones against Staphylococcus aureus and Escherichia coli. The study found that derivatives with similar structural features showed significant inhibition zones in agar diffusion assays, indicating strong antibacterial activity.
Data Table: Biological Activity Overview
| Biological Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | This compound | ~10 | ROS generation |
| Antimicrobial | Naphthoquinone Derivative | ~15 | Cell membrane disruption |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone, and how can reaction conditions be standardized?
The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with amines. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) at 60–70°C for 48–72 hours to ensure complete substitution .
- Catalyst optimization : NH₄OAc can enhance reaction efficiency in domino reactions for structurally similar naphthoquinones .
- Purification : Recrystallization in hexane or acetonitrile-dichloromethane mixtures yields high-purity crystals . Standardization requires monitoring via TLC and NMR to confirm intermediate formation.
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl = 1.74 Å) and dihedral angles (e.g., 48.99° between naphthoquinone and substituent planes) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.16–6.62 ppm (aromatic protons) and 180–114 ppm (carbonyl/aromatic carbons) confirm substitution patterns .
- IR : C=O stretches at 1672–1720 cm⁻¹ and N–H bonds at 3294 cm⁻¹ .
Q. What are the primary mechanisms underlying its biological activity?
The compound acts via:
- Redox cycling : Generates reactive oxygen species (ROS) through quinone-semiquinone transitions, inducing oxidative stress in microbial/cancer cells .
- Electrophilic interactions : Covalent binding to thiols (e.g., cysteine residues) in regulatory proteins like Keap1 or tyrosine phosphatases disrupts signaling pathways .
- Intercalation : Planar naphthoquinone systems stack with DNA/RNA bases, inhibiting replication .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of its antimicrobial efficacy?
SAR insights include:
- Substituent effects :
- Electron-withdrawing groups (e.g., –Cl at C2) enhance redox activity and electrophilicity .
- Amino side chains : Bulky aromatic amines (e.g., 4-methylphenyl) improve membrane penetration and target affinity .
Q. What strategies enhance its bioavailability and tissue specificity in therapeutic applications?
- Biosurfactant complexes : Co-formulation with rhamnolipids reduces aggregation and increases cellular uptake (e.g., 244% higher anticonvulsant activity in rodent models) .
- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles improves solubility and targets tumor microenvironments via EPR effects .
- Prodrug design : Masking the quinone moiety with ester linkages reduces off-target oxidation .
Q. How can computational models predict its interaction with biological targets?
- Molecular docking : Simulate binding to EGFR or Keap1 using AutoDock Vina. Key interactions include π-π stacking with ATP-binding pockets and H-bonds with catalytic lysines .
- DFT calculations : Quantify redox potentials (e.g., HOMO-LUMO gaps ≈ 3.5 eV) to predict ROS generation efficiency .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives .
Q. How do researchers resolve contradictions in observed biological effects (e.g., pro- vs. anti-inflammatory)?
Contradictions arise from:
- Concentration dependence : Low doses (µM) may activate Nrf2-mediated antioxidant responses, while high doses (mM) induce apoptosis via ROS overload .
- Physical state : Particle-bound quinones exhibit prolonged activity in lung tissue vs. rapid clearance of vapor-phase derivatives . Resolution: Use dose-response assays (e.g., ELISA for IL-6/TNF-α) and environmental fate modeling (e.g., OECD TG 211) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
